Cas no 2680824-08-0 (tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate)

Technical Introduction: tert-Butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate is a specialized carbamate derivative featuring a chloro, cyano, and methyl-substituted phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural motifs—chloro and cyano groups—enhance reactivity for further functionalization, while the tert-butyl carbamate moiety offers stability and selective deprotection potential. The methyl group contributes to steric and electronic modulation, making it valuable for tailored molecular design. Suitable for controlled reactions, this high-purity compound is ideal for research and industrial applications requiring precise building blocks. Storage under inert conditions is recommended to maintain integrity.
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate structure
2680824-08-0 structure
Product name:tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
CAS No:2680824-08-0
MF:C13H15ClN2O2
MW:266.723402261734
CID:5651342
PubChem ID:165943275

tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28282359
    • 2680824-08-0
    • tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
    • Inchi: 1S/C13H15ClN2O2/c1-8-5-10(14)6-9(7-15)11(8)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,16,17)
    • InChI Key: LYMKEVIKKWXPFH-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C(=C(C)C=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 266.0822054g/mol
  • Monoisotopic Mass: 266.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 62.1Ų

tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28282359-1.0g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-28282359-0.05g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-28282359-0.1g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-28282359-5.0g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-28282359-10.0g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
10.0g
$3992.0 2025-03-19
Enamine
EN300-28282359-5g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0
5g
$2692.0 2023-09-09
Enamine
EN300-28282359-1g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0
1g
$928.0 2023-09-09
Enamine
EN300-28282359-10g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0
10g
$3992.0 2023-09-09
Enamine
EN300-28282359-0.25g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-28282359-0.5g
tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate
2680824-08-0 95.0%
0.5g
$891.0 2025-03-19

Additional information on tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate

Research Brief on tert-Butyl N-(4-Chloro-2-Cyano-6-Methylphenyl)carbamate (CAS: 2680824-08-0): Recent Advances and Applications

In recent years, tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate (CAS: 2680824-08-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique carbamate and cyano functional groups, has shown promising potential in various applications, including drug synthesis, agrochemical development, and material science. The following research brief provides an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential industrial applications.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate. The research team employed a multi-step synthesis approach, starting from commercially available 4-chloro-2-cyano-6-methylaniline, and successfully achieved a high yield of the target compound. The study emphasized the importance of reaction conditions, such as temperature and solvent choice, in minimizing side reactions and improving overall efficiency. These findings are crucial for scaling up production in industrial settings.

In the context of biological activity, preliminary in vitro studies have demonstrated that tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate exhibits moderate inhibitory effects against certain enzyme targets, including kinases and proteases. While the exact mechanism of action remains under investigation, researchers speculate that the compound's carbamate moiety plays a key role in its bioactivity. Further studies are underway to explore its potential as a lead compound for the development of novel therapeutics, particularly in oncology and infectious diseases.

Beyond pharmaceutical applications, this compound has also found utility in agrochemical research. A recent patent application highlighted its use as an intermediate in the synthesis of novel herbicides and fungicides. The structural versatility of tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate allows for further derivatization, enabling the creation of compounds with tailored properties for specific agricultural needs. This aligns with the growing demand for environmentally friendly and highly effective agrochemicals.

In conclusion, tert-butyl N-(4-chloro-2-cyano-6-methylphenyl)carbamate (CAS: 2680824-08-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its synthetic accessibility, combined with its demonstrated biological activity and industrial applicability, positions it as a compound of significant interest for future studies. Continued research efforts are expected to uncover additional applications and optimize its performance in various domains, contributing to advancements in drug discovery and agrochemical development.

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